Vorapaxar
Overview
Description
Vorapaxar is a platelet aggregation inhibitor used to lower the risk of having blood clots in patients with a history of heart attack or with reduced blood flow in their legs . It is a first-in-class, protease-activated receptor-1 antagonist .
Synthesis Analysis
Vorapaxar is a first-in-class PAR-1 antagonistic drug based on the ent-himbacine scaffold . The original PAR-1 lead was a racemic synthetic analog of the natural product (+)-himbacine . Detailed in the literature are enantioselective and racemic routes to various novel vorapaxar analogues .Molecular Structure Analysis
The molecular formula of Vorapaxar is C29H33FN2O4, and it has a molecular weight of 492.58 . The structure is based on the tricyclic himbacine-derived selective inhibitor of protease-activated receptor (PAR-1) .Chemical Reactions Analysis
Vorapaxar functions by inhibiting thrombin-related platelet aggregation . This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors . Vorapaxar does not affect ADP-mediated platelet aggregation, coagulation parameters .Physical And Chemical Properties Analysis
Vorapaxar has a molecular weight of 492.58 and a molecular formula of C29H33FN2O4 . It has a storage life of 3 years at -20°C and 1 year at -80°C in solvent .Scientific Research Applications
Vorapaxar in Cardiovascular Research
- Cardiovascular Event Reduction : Vorapaxar is recognized for its efficacy in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. This efficacy is due to its role as a protease-activated receptor-1 (PAR-1) antagonist (Mandal et al., 2022).
- PAR-1 Antagonist Leads : Continued medicinal chemistry efforts have led to the discovery of structurally differentiated leads, such as compounds 13, 14, and 23, which show promise in enhancing the pharmacokinetic properties and off-target profile of vorapaxar (Mandal et al., 2022).
Vorapaxar in Biomarker Studies
- Endothelial-Related Biomarkers : Studies have shown significant changes in endothelial biomarkers during PAR-1 inhibition with vorapaxar in patients with coronary heart disease. This indicates a potential role of vorapaxar in modulating endothelial function (Nilsen et al., 2022).
Vorapaxar in Diabetes and Antiplatelet Therapy
- Pharmacodynamic Effects in Diabetes : Vorapaxar has been evaluated for its effects in diabetes mellitus (DM) patients, particularly in enhancing the efficacy of dual antiplatelet therapy. It demonstrates differential pharmacodynamic effects in DM versus non-DM patients (Franchi et al., 2019).
Vorapaxar in Experimental Endotoxemia
- Reduction of Inflammatory Response : In studies involving human endotoxemia, vorapaxar has shown significant reduction in the activation of coagulation, fibrinolysis, the inflammatory response, and endothelial activation. This suggests its potential therapeutic use in conditions characterized by heightened inflammatory responses (Schoergenhofer et al., 2018).
Clinical Efficacy and Future Research Directions
- Clinical Efficacy and Pharmacodynamics : Vorapaxar's unique mechanism of action as a PAR-1 antagonist differentiates it from other antiplatelet agents and is effective in the secondary prevention of recurrent thrombotic events. Future research directions are proposed to further understand its pharmacokinetics and clinical efficacy (Chaudhary et al., 2021).
Vorapaxar in HIV-associated Studies
- Vorapaxar in HIV-Associated Inflammation : Vorapaxar has been studied for its potential role in reducing pro-inflammatory and pro-coagulatory mechanisms in patients with well-controlled HIV infection. However, results indicate that vorapaxar did not significantly impact serum concentrations of biomarkers associated with cardiovascular endpoints in HIV (Tarr & Calmy, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009336 | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vorapaxar | |
CAS RN |
618385-01-6 | |
Record name | Vorapaxar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorapaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORAPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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